REACTION_CXSMILES
|
C1C=C(O[C:8](OC2N=CC=CC=2)=[S:9])N=CC=1.CN(C1C=CC=CN=1)C.[NH2:26][C:27]1[CH:42]=[C:41]([F:43])[C:30]2[N:31]([C:34]([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35])[CH:32]=[N:33][C:29]=2[C:28]=1[CH3:44]>C(Cl)Cl>[C:37]([O:36][C:34]([N:31]1[C:30]2[C:41]([F:43])=[CH:42][C:27]([N:26]=[C:8]=[S:9])=[C:28]([CH3:44])[C:29]=2[N:33]=[CH:32]1)=[O:35])([CH3:39])([CH3:40])[CH3:38]
|
Name
|
|
Quantity
|
0.393 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0.409 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C2=C(N(C=N2)C(=O)OC(C)(C)C)C(=C1)F)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 10% ethyl acetate/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=NC2=C1C(=CC(=C2C)N=C=S)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |